Molecular Size and Lipophilicity Differentiation
The target compound (MW 363.47 g/mol) differs from 4-tert-butyl-N-(2-ethoxyphenyl)benzenesulfonamide (MW 333.45 g/mol) by the addition of a 4-methoxy group (+30.02 Da) and from N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide (MW 307.4 g/mol) by the addition of a 3-tert-butyl group (+56.07 Da). These combined modifications shift the compound deeper into favorable drug-like chemical space (MW 300–500 Da) as defined by Lipinski's Rule of Five .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 363.47 g/mol |
| Comparator Or Baseline | Comparator 1 (4-tert-butyl-N-(2-ethoxyphenyl)benzenesulfonamide): 333.45 g/mol; Comparator 2 (N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide): 307.4 g/mol; Comparator 3 (3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide): 271.38 g/mol |
| Quantified Difference | +30.02 Da vs. Comparator 1; +56.07 Da vs. Comparator 2; +92.09 Da vs. Comparator 3 |
| Conditions | Calculated from molecular formula (C₁₉H₂₅NO₄S) at standard conditions |
Why This Matters
The higher molecular weight places this compound in a distinct region of chemical property space, which may translate to differential protein binding, membrane permeability, and pharmacokinetic profiles compared to lighter analogs.
